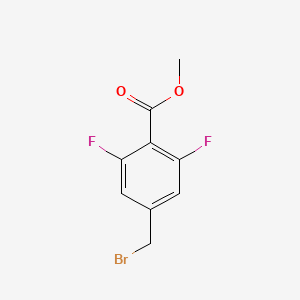

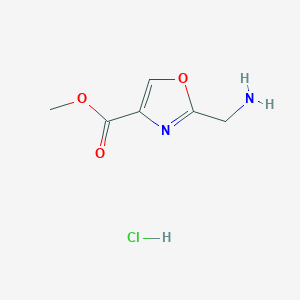

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate

概要

説明

“Methyl 4-(Bromomethyl)benzoate” is an ester and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring . It’s used in the preparation of potential anti-HIV agents and as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .

Molecular Structure Analysis

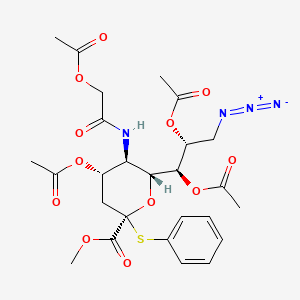

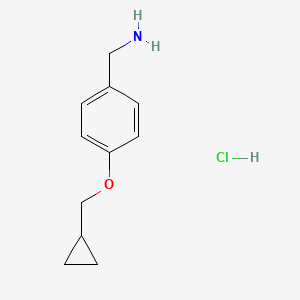

The molecular formula of “Methyl 4-(Bromomethyl)benzoate” is BrCH2C6H4CO2CH3 . The molecules of this compound are almost planar .Physical and Chemical Properties Analysis

“Methyl 4-(Bromomethyl)benzoate” has a molecular weight of 229.07 . It has a boiling point of 130-135 °C/2 mmHg and a melting point of 57-58 °C .科学的研究の応用

1. Synthesis of Novel Organic Compounds

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate serves as a key intermediate in the synthesis of various organic compounds. For instance, it has been used in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is an intermediate for anti-cancer drugs that inhibit thymidylate synthase (Cao Sheng-li, 2004). Additionally, it plays a role in the production of other specialized compounds, including 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, which are found in calichemicin antibiotics (K. V. Laak & H. Scharf, 1989).

2. Development of Pharmaceuticals

This compound is utilized in pharmaceutical research, particularly in the synthesis of compounds with potential therapeutic applications. For example, its derivatives have been used in the synthesis of lenalidomide, a drug with clinical applications (Mao Zhenmin, 2010).

3. Advanced Organic Chemistry Research

This chemical is instrumental in exploring advanced organic chemistry concepts. Research has demonstrated its use in the regioflexible substitution of 1,3‐Difluorobenzene, showcasing modern organometallic methods (M. Schlosser & C. Heiss, 2003). Such studies contribute significantly to the understanding and development of new synthetic methodologies in organic chemistry.

4. Material Science and Nanotechnology

In material science and nanotechnology, derivatives of this compound are used in the synthesis of novel materials. For example, its application in the synthesis of zirconium complexes supported by N-heterocyclic carbene ligands has been explored, assessing their catalytic properties (S. Barroso et al., 2014).

Safety and Hazards

“Methyl 4-(Bromomethyl)benzoate” is considered hazardous. It’s harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

作用機序

Target of Action

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate is a chemical compound that primarily targets the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of this compound involves a free radical reaction . In this reaction, the compound loses a hydrogen atom at the benzylic position, which can be resonance stabilized . This results in the formation of a new bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction .

生化学分析

Biochemical Properties

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate plays a crucial role in biochemical reactions, particularly in the synthesis of potential anti-HIV agents and as a catalyst for the rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors . It interacts with various enzymes and proteins, facilitating these biochemical transformations. The ester group in this compound is slightly twisted out of the plane of the central aromatic ring, which may influence its reactivity and interactions with biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ester group, which is slightly twisted out of the plane of the central aromatic ring, may play a role in its binding interactions and reactivity . These interactions can lead to the inhibition or activation of specific enzymes, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound is stable under inert gas (nitrogen or argon) at 2-8°C

特性

IUPAC Name |

methyl 4-(bromomethyl)-2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9(13)8-6(11)2-5(4-10)3-7(8)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEKOTUJVAIWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate](/img/structure/B1435781.png)

![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine](/img/structure/B1435800.png)